molecular formula C10H20N2O3 B4578050 N-(3-hydroxypropyl)-N'-(3-methylbutyl)ethanediamide

N-(3-hydroxypropyl)-N'-(3-methylbutyl)ethanediamide

Cat. No.: B4578050
M. Wt: 216.28 g/mol
InChI Key: SMIIRLGETBCEFB-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-N'-(3-methylbutyl)ethanediamide is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 216.14739250 g/mol and the complexity rating of the compound is 205. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Anticancer Properties of Modified Polymers

Research has shown that poly(3-hydroxybutyrate) (PHB) can be chemically modified to enhance its biomedical applications, such as developing materials with antibacterial and anticancer properties. Through transesterification and grafting with amino compounds, including ethanediamine and other derivatives, functionalized PHB polymers have been synthesized. These modified polymers exhibit potent antibacterial activity against various pathogens and demonstrate promising anticancer effects against in vivo models, highlighting their potential in medical and pharmaceutical applications (Abdelwahab et al., 2019).

Surface-active Properties of Zwitterionic Surfactants

The synthesis and study of sulfobetaine-type zwitterionic gemini surfactants, derived from ethanediamine and other compounds, have shown significant advancements in understanding their physicochemical properties. These surfactants exhibit unique behaviors in solution, such as micelle formation and dynamic surface tension, which are critical for applications in detergents, emulsifiers, and in enhancing the efficiency of various industrial processes (Yoshimura et al., 2006).

Kinetics and Mechanism of Polymer Modification

The methanolysis of PHB in the presence of acidic functionalized ionic liquids, including compounds related to ethanediamine, has been extensively studied. This research provides valuable insights into the kinetics and mechanisms underlying the depolymerization process, offering potential routes for recycling and modifying biodegradable polymers for new applications. The efficiency of these processes and the ability to control the yield of specific monomers open avenues for sustainable polymer science (Song et al., 2016).

Electrochemiluminescence (ECL) Activity of Tertiary Amines

Studies on the ECL activity of tertiary amines with various hydroxyl and amino groups have identified compounds such as N-butyldiethanolamine as highly effective coreactants. This research is pivotal for developing sensitive analytical methods and devices, including biosensors and diagnostic tools. The findings suggest that the structure and functional groups of amines significantly influence their ECL behavior, providing a foundation for the design of new ECL reagents and assays (Han et al., 2010).

Properties

IUPAC Name

N-(3-hydroxypropyl)-N'-(3-methylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-8(2)4-6-12-10(15)9(14)11-5-3-7-13/h8,13H,3-7H2,1-2H3,(H,11,14)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIIRLGETBCEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.